molecular formula C26H25N3O6S2 B12032204 6-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid

6-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid

Cat. No.: B12032204
M. Wt: 539.6 g/mol
InChI Key: VTLYAPQSPYIRQU-FCQUAONHSA-N
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Description

6-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as indole, thiazolidine, and hexanoic acid. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid involves multiple steps, starting with the preparation of the indole derivative, followed by the formation of the thiazolidine ring, and finally the attachment of the hexanoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste minimization strategies .

Chemical Reactions Analysis

Types of Reactions

6-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H25N3O6S2

Molecular Weight

539.6 g/mol

IUPAC Name

6-[(5Z)-5-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C26H25N3O6S2/c1-35-17-12-10-16(11-13-17)27-20(30)15-29-19-8-5-4-7-18(19)22(24(29)33)23-25(34)28(26(36)37-23)14-6-2-3-9-21(31)32/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,27,30)(H,31,32)/b23-22-

InChI Key

VTLYAPQSPYIRQU-FCQUAONHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCC(=O)O)/C2=O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCC(=O)O)C2=O

Origin of Product

United States

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